1-(4-Methylphenyl)butane-1,3-dione
Description
Theoretical Framework of β-Diketone Chemistry
A defining feature of β-diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms. mdpi.comnih.gov This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. fiveable.me The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. fiveable.mefrontiersin.org The position of this equilibrium is influenced by several factors, including the nature of the substituents on the β-diketone skeleton, the solvent polarity, and temperature. mdpi.comrsc.orgrsc.org For instance, in aqueous media, the diketo form of many β-diketones is predominant, while organic solvents tend to shift the equilibrium towards the more stable enol form. rsc.org The presence of bulky substituents or electron-withdrawing groups can also significantly affect the stability of the respective tautomers. fiveable.mersc.org The acidity of the methylene (B1212753) protons between the two carbonyl groups is another key characteristic, making β-diketones useful precursors for the synthesis of a wide variety of heterocyclic compounds and metal complexes. nih.govmdpi.com
Historical Context of Substituted β-Diketone Research
The synthesis of β-diketones has a rich history, with several named reactions being developed for their preparation. The most classical and widely used method is the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887. wikipedia.orggeeksforgeeks.org This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester to form a β-keto ester or a β-diketone. wikipedia.orgalgoreducation.com Over the years, numerous modifications and variations of the Claisen condensation have been developed to improve yields and expand its substrate scope. nih.gov
Another significant method for the synthesis of 1,3-diketones is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone. wikipedia.orgwikiwand.com This rearrangement is particularly useful for the synthesis of chromones and flavones. wikipedia.orgthieme-connect.com The reaction proceeds through the formation of an enolate followed by an intramolecular acyl transfer. uclan.ac.uk These classical methods, along with newer approaches, have provided chemists with a versatile toolbox for the synthesis of a diverse range of substituted β-diketones, including aryl-substituted derivatives like 1-(4-methylphenyl)butane-1,3-dione (B1297432). nih.govmdpi.com
Identification of Key Research Gaps and Opportunities Pertaining to this compound
While the chemistry of β-diketones is well-established, a detailed investigation into this compound reveals several areas ripe for further exploration. A significant portion of the available literature focuses on its fluorinated analogue, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), which is a key intermediate in the synthesis of the anti-inflammatory drug Celecoxib. scbt.comgoogle.com This focus on the fluorinated derivative has left the non-fluorinated parent compound comparatively understudied.
Key Research Gaps and Opportunities include:
Coordination Chemistry: There is a lack of extensive research on the coordination complexes of this compound with various metal ions. Investigating the synthesis, structure, and properties of these complexes could lead to the discovery of new catalysts, magnetic materials, or luminescent probes.
Tautomeric Equilibrium Studies: A detailed experimental and computational study of the keto-enol tautomerism of this compound in different solvents and at various temperatures is warranted. This would provide valuable insights into the influence of the para-methylphenyl group on the tautomeric equilibrium.
Biological Activity Screening: While some β-diketones exhibit interesting biological activities, the potential pharmacological properties of this compound remain largely unexplored. Screening this compound for various biological activities could uncover new therapeutic leads.
Materials Science Applications: The potential of this compound as a building block for functional materials, such as polymers or metal-organic frameworks (MOFs), has not been thoroughly investigated. Its aromatic and diketone moieties could be exploited to create materials with interesting optical or electronic properties.
Overview of Advanced Methodologies in Contemporary Chemical Research
Modern chemical research leverages a powerful array of advanced methodologies to elucidate molecular structure, reactivity, and function. These techniques are highly relevant for closing the identified research gaps for this compound.
Spectroscopic and Spectrometric Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation and is particularly powerful for studying tautomeric equilibria. encyclopedia.pubresearchgate.netresearchgate.net Temperature-variable NMR studies can provide thermodynamic parameters for the keto-enol interconversion. nih.gov Advanced 1D and 2D NMR techniques can unambiguously identify the predominant tautomeric form in solution. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming molecular weight and elemental composition. Techniques like electrospray ionization (ESI)-MS are invaluable for characterizing non-covalent interactions in supramolecular assemblies and metal complexes. numberanalytics.comchinesechemsoc.orgnumberanalytics.comrsc.org
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and relative energies of tautomers and conformers. rsc.orgresearchgate.net These theoretical calculations can complement experimental data and provide deeper insights into the factors governing tautomeric equilibria.
Molecular Docking and Virtual Screening: These computational tools are instrumental in drug discovery for predicting the binding affinity of a ligand to a biological target. nih.govneuroquantology.comoncodesign-services.comcriver.comlongdom.org They can be employed to virtually screen this compound against various protein targets to identify potential biological activity.
High-Throughput Screening (HTS):
HTS methodologies enable the rapid testing of a large number of compounds for a specific property. wikipedia.orgnumberanalytics.com This approach, which utilizes automation and miniaturization, could be applied to screen libraries of β-diketones, including this compound, for catalytic activity or biological function, thereby accelerating the discovery process. numberanalytics.comnist.govyoutube.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMUROMTUDYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330789 | |
| Record name | 1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-29-4 | |
| Record name | 1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 1 4 Methylphenyl Butane 1,3 Dione
Classical Condensation Reactions for β-Diketone Synthesis
The cornerstone of β-diketone synthesis lies in classical condensation reactions, with the Claisen condensation being the most prominent method. mdpi.comnih.gov This approach involves the reaction between a ketone and an ester in the presence of a strong base. wikipedia.org
Investigation of Claisen-Type Condensation Mechanisms (e.g., acetophenone (B1666503) and ethyl acetate (B1210297) reactions)
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, in a variation known as the mixed Claisen condensation, between an ester and another carbonyl compound, such as a ketone. wikipedia.orgpw.live The reaction is initiated by a strong base, which deprotonates the α-carbon of the ketone, forming a resonance-stabilized enolate. wikipedia.orgopenstax.org
In the synthesis of a compound like 1-phenylbutane-1,3-dione, acetophenone is reacted with ethyl acetate. researchgate.net The process begins with the formation of an enolate from acetophenone. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl acetate molecule. openstax.orglibretexts.org This results in a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the β-diketone. openstax.orglibretexts.org A full equivalent of base is necessary because the resulting β-diketone is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product. openstax.org
The general mechanism can be outlined as follows:
Enolate Formation: A strong base removes an α-proton from the ketone (e.g., 4-methylacetophenone) to form a stable enolate ion.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the ester (e.g., ethyl acetate).
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) to form the β-diketone.
Deprotonation: The newly formed β-diketone is deprotonated by the alkoxide, shifting the equilibrium to the product side.
Protonation: Acidic workup in the final step neutralizes the enolate to yield the final 1-(4-methylphenyl)butane-1,3-dione (B1297432). wikipedia.org
Catalytic Effects and Optimization in Classical Synthesis
The choice of base and solvent is critical in the Claisen condensation to maximize yield and prevent side reactions. numberanalytics.comyoutube.com Strong bases like sodium ethoxide, sodium methoxide, and potassium t-butoxide are commonly used to ensure complete enolate formation. google.com The quality of the alkoxide base can significantly impact the reaction yield. nih.gov To avoid transesterification, the alkoxide used as a base should ideally match the alcohol portion of the ester. youtube.com
Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed as they can stabilize the enolate intermediate, thereby facilitating the reaction. numberanalytics.comnumberanalytics.com Anhydrous conditions are crucial to prevent hydrolysis of the ester or quenching of the base. fiveable.me
Modernized and Scalable Synthetic Approaches
Recent advancements have focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of β-diketones.
Exploration of Improved Reagent Systems and Stoichiometries
Modern approaches often involve the use of more sophisticated reagents to improve efficiency. For instance, using highly reactive acid chlorides instead of esters can be more effective, especially in the synthesis of sterically hindered β-diketones. acs.org In some cases, a P2O5/Tf2O system has been used to facilitate the Claisen-type condensation of ketones with unactivated carboxylic acids. thieme-connect.de
The stoichiometry of the reactants also plays a crucial role. For example, in the synthesis of a fluorinated analogue, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), the molar ratio of the trifluoroacetyl halide to p-methylacetophenone is preferably between 1:1 and 1:2 to enhance reaction efficiency. google.com
| Reagent Type | Examples | Role in Synthesis |
|---|---|---|
| Ketone | 4-Methylacetophenone | Provides the enolate nucleophile. |
| Ester/Acid Derivative | Ethyl acetate, Trifluoroacetyl halide | Acts as the electrophile. |
| Base | Sodium ethoxide, LDA, Potassium t-butoxide | Promotes enolate formation. |
| Solvent | THF, DMF, Ethanol (B145695) | Stabilizes intermediates and reactants. |
Analysis of Reaction Conditions (Temperature, Pressure, Solvent Systems) for Enhanced Yields
Optimizing reaction conditions is key to maximizing the yield and purity of this compound.
Temperature: Claisen condensations are typically conducted at room temperature or with mild heating. fiveable.me However, for specific syntheses, such as that of 4,4,4-trifluoro-1-(p-methylphenyl)-1,3-butanedione, the reaction temperature can range from -50 °C to 60 °C, with a preferred range of 20 to 50 °C for improved efficiency. google.com
Solvent Systems: The choice of solvent can significantly influence reaction rates and yields. numberanalytics.com Polar aprotic solvents like THF and DMF are favored for their ability to facilitate the reaction. numberanalytics.comnumberanalytics.com In some modern methods, environmentally benign solvents like water are being explored, for instance, in the Claisen-Schmidt condensation using a green catalyst like choline (B1196258) hydroxide. acs.org
| Parameter | Condition | Impact on Reaction |
|---|---|---|
| Temperature | Room Temperature to Mild Heating (e.g., 20-60°C) | Affects reaction rate and can influence side reactions. fiveable.megoogle.com |
| Pressure | Atmospheric (typically) | High pressure can be used in specific flow chemistry applications. rsc.org |
| Solvent | Polar Aprotic (THF, DMF), Alcohols (Ethanol) | Stabilizes intermediates, influences base strength and solubility. numberanalytics.comyoutube.com |
| Atmosphere | Anhydrous/Inert | Prevents unwanted side reactions with water or oxygen. fiveable.me |
Continuous Flow Synthesis Techniques for this compound and its Analogues
Continuous flow chemistry offers a promising platform for the synthesis of β-diketones, providing advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. rsc.org This technology allows for precise control over reaction parameters like temperature and residence time.
For example, a multi-step flow protocol has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyls, demonstrating the utility of flow chemistry for complex syntheses. rsc.org While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the provided results, the principles can be applied. A flow system could be designed where streams of 4-methylacetophenone and an appropriate acylating agent are mixed with a base in a heated reactor coil to achieve continuous production. Flow chemistry has been successfully used to synthesize pyrazoles from β-diketone precursors, indicating its applicability to reactions involving these compounds. rsc.org
Mechanistic Studies of this compound Formation
The formation of this compound is most commonly achieved through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester and a ketone. For the synthesis of this compound, this typically involves the reaction of p-methylacetophenone with an acetate ester, such as ethyl acetate. The mechanism of this transformation is a well-established pathway in organic chemistry, proceeding through several key intermediates and transition states.
Detailed Investigation of Intermediate Species and Transition States
The Claisen condensation mechanism for the formation of this compound can be broken down into a series of fundamental steps, each involving distinct intermediate species and transition states.
Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of p-methylacetophenone by a strong base (e.g., sodium ethoxide). This acid-base reaction results in the formation of a resonance-stabilized enolate ion. The enolate is a crucial nucleophilic intermediate in this synthesis. The stability of this enolate influences the reaction rate. stackexchange.com
Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide leaving group (-OEt). This step regenerates the carbonyl group and forms the β-diketone product, this compound.
Step 4: Deprotonation of the β-Diketone The newly formed this compound has acidic protons on the methylene (B1212753) group situated between the two carbonyl groups. The ethoxide base, regenerated in the previous step, can deprotonate this position to form a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion. An acidic workup is then required to protonate this enolate and isolate the final product.
Keto-Enol Tautomerism: It is important to note that this compound, like other β-diketones, exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and in many cases, it is the predominant tautomer in solution. stackexchange.comechemi.com The specific equilibrium between the keto and enol forms can be influenced by the solvent and temperature. This tautomerism is a key aspect of the chemistry of β-diketones and influences their reactivity and spectroscopic properties.
Stereochemical Considerations in Synthetic Pathways
The synthesis of this compound from p-methylacetophenone and ethyl acetate does not typically involve the formation of new stereocenters, as the product is achiral. However, if substituted derivatives of the starting materials were used, the formation of chiral centers could be possible.
For instance, if a chiral base or a chiral auxiliary were employed in the reaction, it could potentially lead to an enantioselective synthesis of a chiral β-diketone derivative. The development of asymmetric methods for the synthesis of chiral β-diketones is an active area of research, as these compounds are valuable building blocks in organic synthesis. The use of chiral catalysts, such as proline and its derivatives, has been explored for asymmetric Robinson annulation reactions, which involve the formation of chiral diketones. google.com
Comparative Synthesis of Structural Analogues and Substituted Derivatives (e.g., 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione)
A structurally analogous compound of significant interest is 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. This fluorinated derivative is a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. scbt.comijpras.com
The synthesis of this trifluorinated analogue also proceeds via a Claisen condensation, but with ethyl trifluoroacetate (B77799) as the acylating agent. nih.gov
A comparison of the synthesis of this compound and its trifluorinated analogue highlights the influence of the trifluoromethyl group on the reaction. The strong electron-withdrawing nature of the trifluoromethyl group in ethyl trifluoroacetate makes its carbonyl carbon significantly more electrophilic than that of ethyl acetate. This increased electrophilicity generally leads to a more facile Claisen condensation reaction.
A patented method for the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione involves the following steps google.com:
Reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base (such as sodium ethoxide, sodium methoxide, or potassium t-butoxide) to form ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com
Reaction of the resulting product with a hydrogen donor in the presence of an acid catalyst to produce 4,4,4-trifluoro-3-oxobutanoic acid. google.com
The final step involves a Friedel-Crafts acylation reaction of toluene (B28343) with the acid chloride derived from 4,4,4-trifluoro-3-oxobutanoic acid in the presence of a Lewis acid like aluminum chloride. google.com
The reaction conditions for the synthesis of these two compounds can be summarized in the following table:
| Parameter | This compound | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione |
| Ketone | p-Methylacetophenone | Toluene (in Friedel-Crafts acylation) |
| Ester | Ethyl acetate | Ethyl trifluoroacetate |
| Base | Sodium ethoxide, Sodium hydride | Sodium ethoxide, Sodium methoxide, Potassium t-butoxide |
| Key Reaction | Claisen Condensation | Claisen Condensation followed by Friedel-Crafts Acylation |
The synthesis of other substituted derivatives of this compound, such as 1-(4-fluoro-3-methylphenyl)butane-1,3-dione, has also been reported, indicating the versatility of the Claisen condensation for accessing a range of structurally diverse β-diketones. epa.gov
Molecular Structure, Tautomerism, and Conformational Dynamics of 1 4 Methylphenyl Butane 1,3 Dione
Comprehensive Analysis of Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 1-(4-methylphenyl)butane-1,3-dione (B1297432) exists as an equilibrium mixture of its diketo and enol tautomers. The position of this equilibrium is a sensitive function of the molecular environment and internal structural features. The tautomerism between the diketo and enol forms is typically slow on the nuclear magnetic resonance (NMR) timescale, allowing for the distinct observation and quantification of each species. nih.govruc.dk
Two primary enol tautomers are possible: one where the enolization occurs toward the p-tolyl group (Enol A) and another where it occurs toward the terminal methyl group (Enol B). However, Enol A is significantly more stable and, therefore, the predominant enol form. This preference is attributed to the extended conjugation between the phenyl ring and the enone system, a stabilizing factor not available to Enol B. stackexchange.comechemi.com
Quantitative Determination of Tautomeric Equilibria in Various Solvents
The equilibrium between the diketo and the predominant enol tautomer is profoundly influenced by the solvent. nih.gov The solvent's polarity and its ability to form hydrogen bonds are the primary determinants of the tautomeric distribution. researchgate.netmissouri.edu While specific quantitative data for this compound is not extensively documented, the behavior follows a well-established pattern for β-diketones.
Generally, nonpolar, aprotic solvents like cyclohexane (B81311) or carbon tetrachloride favor the enol tautomer. In these environments, the stabilizing effect of the internal intramolecular hydrogen bond of the enol form is maximized without competition from solvent molecules. researchgate.net
Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, can act as hydrogen bond acceptors. missouri.edu They can disrupt the internal hydrogen bond of the enol, but also solvate the polar diketo form, often leading to a mixture where both tautomers are present in significant amounts. nih.govmissouri.edu
Polar protic solvents, like methanol (B129727) or water, strongly favor the diketo form. These solvents effectively solvate both carbonyl groups of the diketone through hydrogen bonding and severely disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer. researchgate.netresearchgate.net
Table 1: Expected Tautomeric Equilibrium Trends for this compound in Various Solvents
| Solvent Type | Example Solvent | Predominant Form | Rationale |
|---|---|---|---|
| Nonpolar Aprotic | Cyclohexane | Enol | Intramolecular H-bond is highly stabilizing; minimal solvent interference. researchgate.net |
| Polar Aprotic | DMSO, Acetone | Mixture of Enol and Keto | Solvent disrupts intramolecular H-bond and stabilizes the polar keto form. nih.govmissouri.edu |
| Polar Protic | Methanol, Water | Keto | Solvent forms strong H-bonds with the keto form, disrupting the enol's internal H-bond. researchgate.net |
Role of Intramolecular Hydrogen Bonding in Enol Stability
The remarkable stability of the enol tautomer in many environments is primarily due to the formation of a strong intramolecular hydrogen bond (IHB). This interaction creates a six-membered quasi-aromatic ring. This phenomenon is known as Resonance-Assisted Hydrogen Bonding (RAHB), where the strength of the hydrogen bond is synergistically coupled with the π-electron delocalization within the chelate ring. acs.orgnih.gov The energy of such hydrogen bonds in β-diketone enols can be substantial, ranging from 8 to over 20 kcal/mol, lending considerable stability to the enol form. mdpi.com The presence of a phenyl group, as in this compound, has been shown to increase the strength of the IHB compared to simple alkyl diketones. orgchemres.org This strong IHB holds the molecule in a planar, cyclic conformation, which is entropically unfavorable but highly favored enthalpically. missouri.edu
Influence of Aromaticity and π-Delocalization on Tautomeric Preferences
The preference for the enol tautomer conjugated with the aromatic ring (Enol A) is a direct consequence of π-electron delocalization. In this tautomer, the p-tolyl group's π-system extends the conjugation of the enone moiety, creating a larger, more delocalized electronic system that enhances molecular stability. stackexchange.comechemi.com Furthermore, the RAHB effect introduces a degree of aromaticity into the six-membered chelate ring itself. nih.gov This "quasi-aromaticity" further stabilizes the enol form. The transfer of aromaticity from the benzene (B151609) ring to the enol system can be observed in such conjugated structures, indicating a delocalization of electrons that encompasses both the phenyl and the chelate rings. nih.govmdpi.com This extensive electronic communication is a key factor driving the equilibrium towards the conjugated enol tautomer.
Conformational Analysis and Interconversion Pathways
Beyond tautomerism, this compound also exhibits conformational flexibility, primarily through rotation about its single bonds.
Rotational Isomerism and Energy Barriers
The primary sources of rotational isomerism (rotamers) in this molecule are the rotation around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-C(methylene) bond. In the diketo form, rotation around the central C-C bond can lead to various orientations of the two carbonyl groups relative to each other. The lowest energy conformation of acyclic diketones typically has the carbonyl groups oriented away from each other to minimize dipole-dipole repulsion. nih.gov
For the more stable enol tautomer, the key rotational freedom is about the bond connecting the p-tolyl group to the carbonyl carbon. The energy barrier to this rotation is influenced by a balance of steric hindrance between the ortho-hydrogens of the aryl ring and the enol ring, and the electronic stabilization gained from coplanarity which maximizes π-conjugation. While specific energy barriers for this compound are not readily found in the literature, studies on analogous systems like 1,2-diketones show that such rotational barriers are typically low, on the order of a few kcal/mol. nih.gov Conformational analysis of complex alkanes shows that steric interactions are a major component of these energy barriers. lumenlearning.com
Dynamic Behavior in Solution and Solid States
The dynamic behavior of this compound in solution is characterized by two main processes: the rapid interconversion between the two equivalent enol forms (a degenerate proton transfer within the IHB) and the slower interconversion between the keto and enol tautomers. ruc.dk The first process is extremely fast, resulting in an averaged signal on the NMR timescale. The keto-enol tautomerism, being slower, can often be studied using dynamic NMR spectroscopy techniques, which provide insight into the kinetic barriers of the process. fu-berlin.de
In the solid state, the molecule is typically "locked" into a single, lowest-energy conformation and tautomeric form. X-ray crystallography studies on similar β-diketones show that they almost invariably exist as the intramolecularly hydrogen-bonded enol tautomer. The specific packing forces within the crystal lattice will dictate the finer details of the conformation, such as the precise twist angle of the p-tolyl group relative to the enol plane. It is possible for different crystalline forms (polymorphs) to exist, which could potentially trap different conformers or tautomers, although the conjugated enol is the most probable structure.
Advanced Spectroscopic and Computational Analysis of 1 4 Methylphenyl Butane 1,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomer Quantification
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(4-Methylphenyl)butane-1,3-dione (B1297432), providing critical data on its tautomeric equilibrium and the electronic environment of its constituent atoms.
Proton (¹H) NMR Studies for Tautomeric Forms and Proton Exchange
Proton NMR (¹H NMR) spectroscopy is instrumental in distinguishing between the keto and enol tautomers of this compound. The compound exists in a dynamic equilibrium between these two forms, with the enol form being significantly stabilized by intramolecular hydrogen bonding, resulting in a higher enol to keto ratio, approximately 90:10.
The ¹H NMR spectrum exhibits distinct signals for each tautomer. The enol form is characterized by a vinyl proton signal and a hydroxyl proton signal, the latter often appearing as a broad peak due to proton exchange. acdlabs.com The keto form, on the other hand, shows signals corresponding to the methylene (B1212753) protons situated between the two carbonyl groups. The chemical shifts of the aromatic protons are also influenced by the tautomeric state.
Proton exchange phenomena are a key feature in the ¹H NMR spectrum of this compound. acdlabs.com The rate of exchange of the enolic proton can be influenced by factors such as solvent, temperature, and concentration. acdlabs.com In certain deuterated solvents, this exchange can lead to the disappearance of the enolic proton signal and a lack of observable coupling to adjacent protons. acdlabs.com
Table 1: ¹H NMR Chemical Shifts (δ) for Tautomers of this compound
| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| Aromatic CH | ~7.2-7.9 | ~7.2-7.9 |
| Methylene (CH₂) | ~3.5-4.0 | - |
| Methine (CH) | - | ~6.0-6.2 |
| Methyl (CH₃) on phenyl | ~2.4 | ~2.4 |
| Methyl (CH₃) on acetyl | ~2.2 | ~2.2 |
| Enolic OH | - | Variable, often broad |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound, allowing for the unambiguous identification of the carbon atoms in both the keto and enol forms. The hybridization state of each carbon atom (sp³, sp², or sp) directly influences its chemical shift.
In the enol form, the carbonyl carbons resonate at distinct chemical shifts, typically around δ 193.0 and 183.1 ppm. The diketo form, in contrast, displays a characteristic carbonyl signal at a lower field, approximately δ 207.5 ppm. The sp²-hybridized carbons of the phenyl ring and the vinyl group in the enol form, as well as the sp³-hybridized methyl and methylene carbons, all show characteristic resonances that confirm the presence of both tautomers.
Table 2: ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound
| Carbon | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| Carbonyl (C=O) | ~207.5 | ~193.0, ~183.1 |
| Aromatic C (substituted) | ~144 | ~144 |
| Aromatic CH | ~128-130 | ~128-130 |
| Methylene (CH₂) | ~50-55 | - |
| Methine (CH) | - | ~95-100 |
| Methyl (CH₃) on phenyl | ~21 | ~21 |
| Methyl (CH₃) on acetyl | ~30 | ~25 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Specialized NMR Techniques (e.g., ¹⁹F NMR for fluorinated analogues, ¹⁵N NMR for related systems)
While not directly applicable to this compound itself, specialized NMR techniques are crucial for studying its analogues. For instance, ¹⁹F NMR is invaluable for the analysis of fluorinated derivatives, such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177). nih.govsigmaaldrich.comscbt.com This technique is highly sensitive to the electronic environment of the fluorine atoms, providing insights into the effects of fluorination on the tautomeric equilibrium and chemical reactivity. Studies on fluorinated peptides have demonstrated the utility of ¹⁹F NMR in probing the local environment of fluorinated residues. nih.gov
Similarly, ¹⁵N NMR would be essential for characterizing nitrogen-containing analogues, such as those where a carbonyl oxygen is replaced by a nitrogen atom to form an enaminone. This would provide direct information on the electronic structure and bonding at the nitrogen center.
Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions present in this compound.
Infrared (IR) Spectroscopy for Carbonyl and Enol Vibrations
Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of carbonyl (C=O) and hydroxyl (O-H) groups, making it an excellent method for studying the keto-enol tautomerism of this compound.
The diketo form exhibits two distinct C=O stretching vibrations in the region of 1700-1740 cm⁻¹. The enol form, however, shows a characteristic C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation with the C=C double bond. Furthermore, the enol form displays a broad O-H stretching band in the region of 2500-3200 cm⁻¹, which is indicative of strong intramolecular hydrogen bonding. The C=C stretching vibration of the enol form is also observed in the 1540-1580 cm⁻¹ range.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Tautomeric Form | Vibrational Mode | Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Keto | Stretch | 1700-1740 |
| Carbonyl (C=O) | Enol | Stretch | 1600-1640 |
| Alkene (C=C) | Enol | Stretch | 1540-1580 |
| Hydroxyl (O-H) | Enol | Stretch (H-bonded) | 2500-3200 (broad) |
| C-H (aromatic) | Both | Stretch | ~3000-3100 |
| C-H (aliphatic) | Both | Stretch | ~2850-2960 |
Raman Spectroscopy for Molecular Symmetries and Vibrational Modes
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes that involve a change in polarizability. It is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, such as the C=C bond in the enol tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions. The conjugated system, which includes the phenyl ring and the β-diketone moiety, gives rise to intense π→π* transitions, typically observed in the UV region. The presence of carbonyl groups also allows for weaker n→π* transitions, which occur at longer wavelengths. The position and intensity of these absorption bands are sensitive to the solvent environment and the compound's tautomeric state, as the enol form possesses a more extended conjugated system than the keto form, potentially leading to a bathochromic (red) shift of the absorption maximum.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. For a molecule like this compound, which can exist in keto-enol tautomeric forms, single-crystal X-ray diffraction is invaluable for identifying the predominant or exclusive tautomer present in the crystal lattice. This analysis also reveals how molecules arrange themselves, which is crucial for understanding physical properties.
The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular forces. In the case of this compound, if it crystallizes in the enol form, a strong intramolecular hydrogen bond is expected within the enol ring. Intermolecular interactions would likely be dominated by weaker C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic tolyl groups of adjacent molecules. These interactions dictate the supramolecular architecture and influence the material's bulk properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. crystalexplorer.netrsc.org By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. nih.gov Red spots on the d_norm map highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak [M]+ at an m/z corresponding to its molecular weight (176.21 g/mol ). researchgate.net
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For this compound, the observed peaks can be attributed to specific fragmentation pathways. The peak at m/z 119, for example, likely corresponds to the stable 4-methylbenzoyl cation ([CH3C6H4CO]+), formed by cleavage of the bond between the two carbonyl carbons.
Table 1: Prominent Mass Spectrometry Peaks and Proposed Fragment Structures for this compound.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 176 | Molecular Ion [M]+ | [C11H12O2]+ |
| 161 | [M - CH3]+ | [C10H9O2]+ |
| 119 | 4-Methylbenzoyl cation | [C8H7O]+ |
| 91 | Tropylium ion | [C7H7]+ |
Data sourced from PubChem and interpreted based on common fragmentation principles. researchgate.net
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations allow for the prediction of a wide range of molecular properties, providing a theoretical complement to experimental data. For this compound, DFT could be employed to:
Optimize Molecular Geometry: Calculate the lowest energy conformation of both the keto and enol tautomers, providing theoretical bond lengths and angles.
Determine Tautomeric Stability: Compare the calculated energies of the keto and enol forms to predict their relative stability and equilibrium population.
Simulate Vibrational Spectra: Compute the theoretical IR and Raman spectra, which can aid in the assignment of experimental vibrational bands.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
These computational studies offer deep insights into the intrinsic properties of the molecule, helping to rationalize its observed chemical behavior and spectroscopic characteristics.
Geometry Optimization and Energy Minimization of Tautomers and Conformers
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the stable three-dimensional structures of molecules. For this compound, this process involves the optimization of the geometries of its possible tautomers (keto and enol forms) and their various conformers to find the structures corresponding to the lowest energy on the potential energy surface.
The diketo form and two primary chelated enol forms, (Z)-4-hydroxy-4-(p-tolyl)but-3-en-2-one and (Z)-2-hydroxy-4-(p-tolyl)but-2-en-1-one, are the key structures of interest. Theoretical calculations, often employing methods like the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p), are used to perform these optimizations. ruc.dknih.govresearchgate.net The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a true energy minimum is reached, which is confirmed by the absence of any imaginary vibrational frequencies. mdpi.com
Studies on analogous 1-phenylbutane-1,3-diones reveal that the enol form, featuring an intramolecular hydrogen bond, is significantly more stable than the diketo form. ruc.dknih.govresearchgate.net This stability arises from the formation of a pseudo-aromatic six-membered ring via hydrogen bonding and extended π-conjugation. Of the two possible enol tautomers, the one where the enolic hydroxyl group is adjacent to the p-tolyl group is generally found to be the most stable due to the favorable electronic effects of the aromatic ring.
Table 1: Representative Calculated Relative Energies for Tautomers of an Analogous Phenylbutane-1,3-dione This table illustrates the typical energy differences found in related systems, as specific data for this compound is not available in the cited literature. The data is based on DFT calculations at the B3LYP/6-311++G(d,p) level. ruc.dknih.govresearchgate.net
| Tautomer/Conformer | Description | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| Enol 1 | (Z)-enol, H-bond with tolyl-side C=O | 0.00 (Most Stable) |
| Enol 2 | (Z)-enol, H-bond with methyl-side C=O | > 5.0 |
| Diketo | Open-chain diketone | > 20.0 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR nuclear shielding constants. ruc.dk These shieldings are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Calculations for analogous pyridinylbutane-1,3-diones, performed at the B3LYP/6-311++G(d,p) level, show excellent agreement between the calculated and experimental ¹H and ¹³C NMR spectra for the dominant enol tautomer. ruc.dknih.govresearchgate.net For this compound, the predicted spectrum for the enol form would characteristically show a signal for the enolic proton (OH) at high chemical shift (typically >15 ppm) due to the strong intramolecular hydrogen bond, and distinct signals for the methyl, methine, and aromatic protons and carbons.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These computed frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) within the molecule. For the enol tautomer of this compound, key predicted frequencies would include the O-H stretching mode, which is significantly broadened and shifted to lower wavenumbers (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, and the C=O and C=C stretching vibrations within the chelated ring. Comparing these theoretical spectra with experimental FT-IR and Raman spectra helps to confirm the predominant tautomeric form.
Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Major Enol Tautomer of a Phenylbutane-1,3-dione Analog This table is illustrative, based on methodologies applied to similar compounds. ruc.dknih.govresearchgate.net
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (tolyl side) | ~185 |
| C=O (methyl side) | ~195 |
| C (methine) | ~98 |
| C (aromatic, C-1) | ~135 |
| CH₃ (acetyl) | ~25 |
| CH₃ (tolyl) | ~21 |
Electron Density Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonds, which correspond closely to the classic Lewis structure representation. wikipedia.orgwisc.edu This analysis provides valuable insights into the electron density distribution and the nature of bonding.
For this compound, NBO analysis of the stable enol tautomer would quantify the electron density of the σ and π bonds and the lone pairs on the oxygen atoms. A key application is the analysis of the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strong intramolecular hydrogen bond, for instance, can be analyzed by examining the interaction between the lone pair NBO of the carbonyl oxygen (donor) and the antibonding σ* NBO of the O-H bond (acceptor). The energy of this interaction (E⁽²⁾) quantifies the strength of the hydrogen bond.
Furthermore, NBO analysis reveals the hybridization of the atomic orbitals and the natural atomic charges. This allows for a detailed understanding of how electron density is distributed across the molecule, highlighting the polarization of bonds and the electronic effects of the p-tolyl and methyl substituents. usc.edu
Calculation of Thermodynamic Parameters (e.g., Proton Dissociation, Tautomerization Energies)
Computational methods are essential for quantifying the thermodynamic parameters that govern chemical equilibria.
Tautomerization Energies: The relative stability of the keto and enol tautomers is determined by the Gibbs free energy of tautomerization (ΔG_taut). This value is calculated from the difference in the computed Gibbs free energies of the optimized keto and enol structures. As noted in section 4.6.1, for β-diketones like this compound, the enol form is thermodynamically favored, resulting in a negative ΔG_taut. ruc.dknih.govresearchgate.net The equilibrium constant (K_eq) for the tautomerization can be directly calculated from this value using the equation ΔG = -RT ln(K_eq).
Proton Dissociation: The acidity of the compound, specifically the dissociation of the enolic proton or the α-protons in the keto form, can also be estimated. By calculating the Gibbs free energy change for the deprotonation reaction in the gas phase or using a continuum solvation model, the proton affinity or pKa can be predicted. These calculations would confirm the enhanced acidity of the enol proton due to the stabilization of the resulting conjugate base through resonance.
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases
While DFT calculations provide a static picture of molecules at their energy minimum, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time, particularly in a condensed phase (e.g., in a solvent). nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and intermolecular interactions on a femtosecond timescale. nih.govyoutube.com
For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent, such as water or chloroform. The simulation would track the trajectory of every atom, providing a detailed movie of how the molecule behaves.
Key insights from MD simulations would include:
Solvent Effects: Observing how solvent molecules interact with the solute, particularly through hydrogen bonding to the carbonyl groups, and how this affects the stability of the intramolecular hydrogen bond and the keto-enol equilibrium.
Conformational Dynamics: Analyzing the flexibility of the molecule, such as the rotation around the bond connecting the phenyl ring to the carbonyl group.
Proton Transfer Dynamics: In more advanced simulations (like ab initio MD), it is possible to model the dynamics of the proton transfer between the two oxygen atoms in the enol tautomer, providing insight into the barrier and timescale of this process.
These simulations provide a bridge between the theoretical understanding of the isolated molecule and its behavior in a real-world chemical environment.
Chemical Reactivity and Synthetic Transformations Utilizing 1 4 Methylphenyl Butane 1,3 Dione
As a Precursor in Organic Synthesis
The unique scaffold of 1-(4-methylphenyl)butane-1,3-dione (B1297432) makes it a valuable starting material for constructing more complex molecular architectures, particularly heterocyclic and fused-ring systems.
A significant application of this compound is in the synthesis of pyrazoles, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis is a classic and efficient method for this transformation, involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648). youtube.comjk-sci.com
In this reaction, this compound reacts with a hydrazine derivative. The reaction proceeds through the formation of an imine at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. youtube.comyoutube.com The use of substituted hydrazines allows for the creation of a diverse library of pyrazole derivatives. For instance, the reaction of its trifluorinated analog, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), with 4-aminosulfonylphenylhydrazine is a key step in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug. google.com This highlights the industrial relevance of this reaction. The general scheme for the Knorr pyrazole synthesis is a high-yield and straightforward process, often requiring simply mixing the dicarbonyl compound and hydrazine, sometimes with a catalytic amount of acid. youtube.comjk-sci.comyoutube.com
Beyond pyrazoles, this β-diketone can be a precursor for other heterocyclic systems like pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles, which have been investigated for their potential biological activities. nih.gov
While β-diketones are more commonly known as substrates, their derivatives can function as acylation reagents. Acyl pyrazoles, which can be generated from β-diketones, are effective and mild acylating agents. nih.gov For example, peptide acyl pyrazoles can be formed and subsequently used to transfer the acyl group to a thiol, creating a thioester. This is a crucial step in native chemical ligation (NCL), a powerful technique for the total chemical synthesis of proteins. nih.gov The reaction of a peptide hydrazide with a β-diketone like acetylacetone (B45752) generates the acyl pyrazole intermediate, which facilitates the ligation process. nih.gov This methodology demonstrates the potential of the pyrazole scaffold, derived from β-diketones, to act as a leaving group in acylation reactions.
A patent describes a process involving a Friedel-Crafts acylation reaction to produce 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, which itself is a key intermediate. google.com This indicates the role of acylation processes in both the synthesis and subsequent application of this class of compounds.
The reactivity of this compound extends to the synthesis of fused ring systems, which are common motifs in natural products and complex organic molecules. core.ac.uk The dicarbonyl functionality provides two points of reactivity that can be exploited to build additional rings onto the existing structure.
One common strategy involves condensation reactions where both carbonyl groups react with a dinucleophile to form a new ring fused to the phenyl group or as part of a larger polycyclic system. These methods are integral to constructing complex molecular frameworks from relatively simple starting materials.
Derivatization of the β-Diketone Scaffold
The core structure of this compound can be readily modified to introduce new functional groups and properties. The acidic nature of the central methylene (B1212753) protons and the reactivity of the carbonyl groups are key to these transformations.
The methylene group (C2) situated between the two carbonyls is acidic and can be deprotonated by a suitable base to form a stable enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or aryl halides, in alkylation and arylation reactions. This allows for the introduction of a wide range of substituents at the C2 position, creating a library of derivatized β-diketones. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its subsequent reactivity and potential applications.
Halogenation, particularly fluorination, of the β-diketone scaffold is a significant area of research as it can dramatically alter the compound's chemical and biological properties. Introducing fluorine atoms can increase the acidity of the neighboring protons and enhance the molecule's electrophilic character.
For example, derivatives such as 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione (B1624089) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione are important synthetic intermediates. nih.gov The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The synthesis of these fluorinated analogs often involves the Claisen condensation of a fluorinated ester (e.g., ethyl trifluoroacetate) with a ketone (e.g., 4'-methylacetophenone). google.com These fluorinated derivatives are crucial in the synthesis of important molecules, including the anti-inflammatory drug Celecoxib. google.comscbt.com
Interactive Data Table: Examples of Synthesized Heterocycles
The following table provides examples of heterocyclic compounds that can be synthesized using this compound or its derivatives as a precursor.
| Precursor | Reagent | Heterocyclic Product Class | Example Application/Significance |
| This compound | Hydrazine | Pyrazole | Core structure in various chemical syntheses. youtube.comjk-sci.com |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 4-Aminosulfonylphenylhydrazine | Substituted Pyrazole | Intermediate for Celecoxib synthesis. google.comrsc.org |
| Pyrazole-based thiourea (B124793) derivative | Hydrazonoyl chlorides | Pyrazole-based 1,3,4-Thiadiazole | Investigated as potential anticancer agents. nih.gov |
| Peptide Hydrazide | Acetylacetone (forms acyl pyrazole) | Peptide Acyl Pyrazole | Intermediate for peptide thioester formation in NCL. nih.gov |
Mechanism of Reaction and Selectivity Studies
The reactivity of this compound is intrinsically linked to the presence of the β-diketone moiety, a versatile functional group known for its diverse reaction pathways. mdpi.com The presence of both a methyl group on the phenyl ring and a methyl group on the butane (B89635) chain introduces electronic and steric factors that influence the mechanism and selectivity of its reactions.
Catalytic Approaches to Promote Specific Transformations
Catalysis plays a crucial role in directing the reactivity of this compound towards specific products, often enhancing reaction rates and improving selectivity. Both acid and base catalysis are commonly employed.
Acid Catalysis: In reactions like the Friedel-Crafts acylation, which can be a step in the synthesis of this diketone, Lewis acids like aluminum chloride are used. google.com For reactions involving the diketone itself, acid catalysts can promote enolization, a key step in many of its transformations.
Base Catalysis: Base-catalyzed reactions are also prevalent. For instance, the Claisen condensation, a fundamental method for synthesizing β-diketones, often utilizes a base like sodium ethoxide. researchgate.net In subsequent reactions of the diketone, bases can be used to deprotonate the acidic methylene group, generating a nucleophilic enolate that can participate in various alkylation and acylation reactions.
Metal Catalysis: Transition metal catalysts are employed in a variety of transformations involving β-diketones. For example, copper-catalyzed reactions have been used for the synthesis of complex molecules starting from β-diketone precursors. scielo.br These catalysts can activate the substrate and control the stereochemistry of the reaction. In the context of forming heterocyclic structures, metal-free, one-pot syntheses promoted by reagents like Oxone® have been developed for the direct synthesis of functionalized pyrazoles from 1,3-diketones. scielo.br
The following table provides examples of catalytic approaches used in reactions involving β-diketones, which are applicable to this compound.
| Reaction Type | Catalyst | Purpose |
| Pyrazole Synthesis | None (direct condensation) | Formation of pyrazole ring from diketone and hydrazine. youtube.com |
| Pyrazole Synthesis | Oxone® | Promotes one-pot cyclocondensation and C-H bond selenylation. scielo.br |
| Pyrimidine Synthesis | Not specified in provided context | Synthesis of pyrimidin-4-one derivatives. nih.gov |
| Friedel-Crafts Acylation | Aluminum chloride (Lewis acid) | A key step in the synthesis of the parent diketone. google.com |
| Halogenation | Triethylamine (base) | Catalyzes γ-halogenation using N-halosuccinimide (NXS). acs.org |
Reactivity Comparison with Other Substituted β-Diketones
The reactivity of this compound can be better understood by comparing it with other β-diketones bearing different substituents. The electronic and steric nature of these substituents significantly influences the keto-enol tautomerism, acidity of the methylene protons, and the susceptibility of the carbonyl groups to nucleophilic attack. mdpi.com
Effect of Aryl Substituents: The p-methyl group on the phenyl ring of the title compound is an electron-donating group. Compared to an unsubstituted phenyl group (as in 1-phenylbutane-1,3-dione), the p-methyl group increases the electron density on the aromatic ring and, to a lesser extent, on the adjacent carbonyl group. This can slightly decrease the electrophilicity of that carbonyl carbon. Conversely, β-diketones with electron-withdrawing groups on the phenyl ring, such as a nitro or a halogen group, would exhibit increased electrophilicity at the corresponding carbonyl carbon.
Effect of Fluoroalkyl Substituents: A significant comparison can be made with fluorinated β-diketones, such as the structurally related 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. nih.gov The strongly electron-withdrawing trifluoromethyl group has a profound impact on the molecule's reactivity. researchgate.net It significantly increases the acidity of the methylene protons and enhances the electrophilicity of the adjacent carbonyl group. This makes the fluorinated analogue more reactive towards nucleophiles and influences the regioselectivity of reactions like pyrazole formation. In the synthesis of the drug Celecoxib, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is a key intermediate. scbt.com
The following table provides a comparative overview of the expected reactivity trends based on the substituents present in various β-diketones.
| Compound | Substituent at C1 | Substituent at C3 | Expected Reactivity Characteristics |
| This compound | p-Tolyl | Methyl | Moderate electrophilicity at carbonyls; moderate acidity of methylene protons. |
| 1-Phenylbutane-1,3-dione | Phenyl | Methyl | Similar to the title compound, but with slightly higher electrophilicity at the C1 carbonyl due to the absence of the electron-donating methyl group. |
| 1-(4-Nitrophenyl)butane-1,3-dione | p-Nitrophenyl | Methyl | Increased electrophilicity at the C1 carbonyl due to the electron-withdrawing nitro group; increased acidity of methylene protons. |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | p-Tolyl | Trifluoromethyl | Significantly increased electrophilicity at the C3 carbonyl and increased acidity of methylene protons due to the strong electron-withdrawing effect of the CF3 group. nih.govresearchgate.net |
| Acetylacetone | Methyl | Methyl | A symmetrical diketone, serving as a baseline for comparing the effects of aryl and substituted alkyl groups. |
The study of these substituted analogues highlights how the electronic properties of the substituents can be tuned to control the reactivity and selectivity of β-diketones in various synthetic applications. mdpi.com
Applications in Advanced Materials Science and General Organic Synthesis
Utilization in the Development of Coatings and Polymer Materials
The β-diketone structure is a versatile scaffold for creating functional polymers and coatings. By incorporating this moiety into polymer backbones or as pendant groups, materials with novel thermal, optical, and mechanical properties can be engineered.
Incorporation into Functional Polymer Architectures
The integration of β-diketone units into polymer structures is a key strategy for developing advanced functional materials. These diketone groups can act as ligands, enabling the cross-linking of polymer chains through metal-ligand interactions. This approach has been successfully used to create new types of luminescent and self-healing materials. nih.gov
For example, researchers have synthesized polysiloxanes with covalently bonded β-diketone fragments. These modified polymers can be cross-linked using lanthanide ions, such as Europium (Eu³⁺), which coordinate with the diketone units. This process results in the formation of elastic, luminescent polymer networks where the organoeuropiumsiloxanes act as a compatible source of metal ions within the silicone matrix. nih.gov While β-diketone-modified polymers are not yet widely commercialized, they represent a growing field of research. researchgate.net Other examples include the synthesis of copolymers containing acetylacetone-based units, demonstrating the versatility of this chemical group in polymer design. researchgate.net
Enhanced Properties in Fluorinated Polymer Systems (relevant to fluorinated analogues)
The introduction of fluorine atoms into the 1-(4-Methylphenyl)butane-1,3-dione (B1297432) structure significantly alters its properties, which is particularly advantageous in the synthesis of specialized polymer systems and coatings. The fluorinated analogue, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), serves as a key precursor for materials with enhanced thermal stability and volatility. mdpi.com
Fluorination, especially the presence of a trifluoromethyl (-CF₃) group, imparts greater volatility to metal complexes derived from these ligands. mdpi.com This property is crucial for techniques like Metal-Organic Chemical Vapour Deposition (MOCVD), a process used to create thin films and coatings. Palladium(II) β-diketonate complexes with CF₃ groups exhibit high volatility and thermal stability, making them excellent precursors for depositing palladium-based materials. mdpi.com
Furthermore, fluorinated β-diketonate ligands are used to construct coordination polymers with diverse structural features. mdpi.com The degree of fluorination can influence the resulting material's properties, including the potential incorporation of fluorine impurities that may enhance the chemical and physical characteristics of the final film or coating. nih.gov
Table 1: Comparison of Non-fluorinated vs. Fluorinated Analogues
| Property | This compound | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione |
|---|---|---|
| Structure | Lacks fluorine atoms. | Contains three fluorine atoms at the 4-position. |
| CAS Number | 4023-29-4 nih.gov | 720-94-5 |
| Physical State | Colorless oil. | Typically a solid. sigmaaldrich.com |
| Reactivity | Lower acidity, primarily used in keto-enol tautomerism studies. | Higher acidity, useful in metal complexation and as a synthetic intermediate. |
| Applications | Studies of keto-enol tautomerism. | Intermediate for pharmaceuticals, agrochemicals, and used in metal complexation (Al³⁺, Zr⁴⁺). scbt.com |
Role in Chemical Synthesis Beyond Pharmaceutical Intermediates
While widely recognized as a crucial intermediate in pharmaceutical manufacturing, the reactivity of this compound and its analogues extends to other areas of chemical synthesis. scbt.comgoogle.com
Production of Fragrance and Cosmetic Components
Metal complexes of β-diketones are being explored for their use in cosmetic formulations. A patented green chemistry approach involving the mechanochemical synthesis of metal-β-diketone complexes produces colored powders suitable for use as sunscreens, skin concealers, and dyes in cosmetics. google.com These complexes are noted for their improved stability and ability to provide protection against UV radiation, making them valuable additives in skin and hair care products. google.com
Furthermore, the inherent spectroscopic properties of β-diketones, particularly their ability to form highly fluorescent chelates with lanthanide ions like Europium, are utilized in other fields. mdpi.comnih.gov This principle of creating stable, colored, or fluorescent compounds underlies their potential application as dyes and pigments in the cosmetic industry. google.com
Development of Chromatography Stationary Phases or Coatings
Currently, there is limited specific information available in scientific literature detailing the use of this compound or its direct analogues in the formulation of stationary phases for gas or liquid chromatography. The selection of a stationary phase in chromatography is governed by its ability to interact selectively with the components of a mixture, a property determined by factors like polarity. libretexts.orglibretexts.org Common stationary phases are often based on materials like polysiloxanes or polyethylene (B3416737) glycol. libretexts.orglibretexts.org While β-diketones can be used to create a wide range of functional materials, their application as a primary component for chromatography stationary phases is not a widely documented area of research.
Innovative Synthetic Applications in Emerging Fields
The versatile reactivity of this compound and its analogues opens doors to novel applications in various emerging scientific and technological fields.
One significant area is coordination chemistry and catalysis . The diketone moiety acts as an excellent bidentate ligand, forming stable complexes with a wide range of transition metals and lanthanides. For instance, the difluoro analogue forms complexes with copper (Cu(II)) and iron (Fe(III)) that are being studied for potential catalytic applications. The ability to form such complexes is also fundamental to their use in creating luminescent materials with lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺).
Another innovative application lies in the synthesis of complex organic molecules . The compound and its analogues can undergo cyclization reactions under acidic or basic conditions to form various heterocyclic structures. A key example is the reaction with hydrazines to produce substituted pyrazole (B372694) derivatives. It can also be used to synthesize substituted furans by reacting with aldehydes.
Furthermore, recent research has focused on the regioselective halogenation of β-diketones to create γ-halogenated β-diketones. These halogenated products are valuable as metal ligands and key building blocks for new functional materials. acs.org
Table 2: Selected Synthetic Reactions of this compound Analogues
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Pyrazole Synthesis | Hydrazine (B178648) hydrate, HCl, reflux | Fluorinated pyrazole derivatives |
| Nucleophilic Substitution | NaOMe, methanol (B129727), reflux | Methoxy-substituted diketone |
| Enaminone Formation | Aniline, EtOH, 60°C | 4,4-Dianilino derivative |
| Coordination | CuCl₂, ethanol (B145695) | Copper(II) complex |
Conclusion and Future Research Trajectories
Synthesis of Novel Derivatives and Analogs with Tailored Properties
A primary focus for future research will be the rational design and synthesis of new derivatives of 1-(4-methylphenyl)butane-1,3-dione (B1297432). By strategically modifying the tolyl group or the diketone backbone, researchers can fine-tune the molecule's electronic and steric characteristics. The introduction of various substituents on the aromatic ring, for example, can alter the acidity of the enolic proton and influence the stability and reactivity of its metal complexes. The creation of analogs with extended conjugation or the incorporation of heterocyclic rings could lead to materials with novel photophysical properties. These customized derivatives hold promise for applications in fields such as materials science and catalysis.
Advanced Mechanistic Investigations into Tautomerism and Reactivity
While the existence of keto-enol tautomerism in this compound is well-documented, advanced analytical techniques can provide a more profound understanding of this dynamic equilibrium. The application of sophisticated spectroscopic methods, coupled with computational modeling, can elucidate the intricate factors governing the tautomeric balance, such as solvent polarity and temperature. A deeper insight into the kinetics and mechanisms of its various reactions will be crucial for optimizing its use as a synthetic precursor for more complex molecules, including pharmaceuticals and agrochemicals.
Exploration of New Coordination Architectures and their Functional Attributes
The capacity of this compound to form stable complexes with a wide array of metal ions is a cornerstone of its chemical utility. Future investigations are expected to venture into the synthesis of innovative coordination compounds, including polynuclear clusters and metal-organic frameworks (MOFs). These novel architectures could exhibit unique functional properties, with potential applications in areas such as gas storage, separation technologies, and heterogeneous catalysis. The magnetic and optical properties of these new materials are also fertile ground for discovery.
Development of Sustainable Synthetic Methodologies
In alignment with the principles of green chemistry, a significant future research direction will be the development of more environmentally friendly and efficient methods for the synthesis of this compound and its derivatives. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the implementation of continuous flow processes. Such advancements would not only reduce the environmental impact of its production but also enhance its economic viability for large-scale applications.
Integration of Machine Learning and AI in Predicting Properties and Reactions
The burgeoning fields of machine learning and artificial intelligence (AI) offer powerful tools for accelerating research on this compound. By developing predictive models based on existing data, scientists can rapidly screen virtual libraries of potential derivatives to identify candidates with desired properties, thereby streamlining the discovery process. AI can also be employed to optimize reaction conditions and predict the outcomes of complex chemical transformations, reducing the need for extensive empirical experimentation.
Identification of Novel Applications in Interdisciplinary Scientific Domains
The unique chemical and physical properties of this compound suggest that its potential applications extend beyond its current uses. Future interdisciplinary research could uncover novel roles for this compound and its derivatives in areas such as chemical sensing, where its chelating properties could be harnessed for the detection of specific analytes. Furthermore, its utility as a building block for advanced materials with applications in electronics and photonics warrants continued investigation. The exploration of its biological activities, while maintaining a focus on its chemical properties, could also reveal new opportunities in biochemical research.
Q & A
Q. What are the optimal conditions for synthesizing 1-(4-Methylphenyl)butane-1,3-dione and its derivatives?
- Methodology : Nitration reactions using sulfuric acid and KNO₃ at 0°C yield high-purity derivatives (85% yield for 1-(4-Methoxy-3-nitrophenyl)butane-1,3-dione). Key steps include controlled reagent addition (20 minutes) and recrystallization from methanol . Alternative routes involve reactions with amines (e.g., 4-methylhexan-2-amine) to form Schiff bases, requiring precise stoichiometry and temperature control .
Q. How can spectroscopic techniques resolve structural ambiguities in substituted 1,3-dione derivatives?
- Methodology : Use ¹H-NMR (400 MHz, CDCl₃) to identify characteristic peaks: δ 2.21 (methyl group), δ 8.36 (aromatic protons), and δ 16.06 (enolic -OH). Discrepancies in chemical shifts (e.g., δ 6.14 for enolic protons) may indicate tautomeric equilibria or impurities, necessitating additional analyses like ¹³C-NMR or X-ray crystallography .
Q. What green chemistry approaches are viable for synthesizing this compound?
- Methodology : Biocatalytic methods (e.g., enzymatic ketone reduction) and solvent substitution (e.g., replacing sulfuric acid with ionic liquids) can reduce environmental impact. Computational modeling aids in predicting reaction pathways and optimizing catalyst efficiency .
Advanced Research Questions
Q. How do fluorinated substituents influence the reactivity and biological activity of 1,3-dione derivatives?
- Methodology : Introduce trifluoromethyl groups (e.g., 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione) to study electronic effects via Hammett plots. Compare antibacterial activity (MIC values) against Gram-positive/negative strains to establish structure-activity relationships (SAR) .
Q. What strategies address contradictions in spectral data for tautomeric forms of 1,3-diones?
- Methodology : Variable-temperature NMR (VT-NMR) monitors enol-keto equilibria. For example, the enolic proton (δ 16.06) in 1-(4-Methoxy-3-nitrophenyl)butane-1,3-dione disappears upon deuteration, confirming tautomerism. DFT calculations validate experimental observations .
Q. How can 1,3-diones act as ligands in coordination chemistry for catalytic applications?
- Methodology : React this compound with transition metals (e.g., Mn(III)) to form complexes. Electrochemical methods (cyclic voltammetry) assess redox activity, while XRD confirms geometry. Applications include catalytic alkene functionalization .
Q. What role do 1,3-diones play in environmental remediation (e.g., corrosion inhibition)?
- Methodology : Electrochemical impedance spectroscopy (EIS) evaluates Schiff base derivatives (e.g., GSB-I/II) as steel corrosion inhibitors. Compare inhibition efficiency (%) in acidic media and correlate with molecular descriptors (e.g., HOMO-LUMO gaps) .
Contradictions and Resolutions
- Synthesis Yield Variability : Discrepancies in yields (e.g., 85% vs. lower yields in other methods) arise from reaction scale, purity of starting materials, or quenching protocols. Systematic DOE (Design of Experiments) identifies critical parameters .
- Biological Activity Inconsistencies : Differences in reported MIC values may stem from assay conditions (e.g., pH, bacterial strain). Standardize protocols (CLSI guidelines) and use positive controls (e.g., ciprofloxacin) .
Future Research Directions
- Biocatalytic Optimization : Engineer enzymes (e.g., ketoreductases) for asymmetric synthesis of chiral 1,3-dione derivatives .
- Environmental Impact Studies : Assess biodegradation pathways using LC-MS/MS and ecotoxicity via Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
